Desonide sodium phosphate is a synthetic corticosteroid primarily utilized for its anti-inflammatory and immunosuppressive properties. It is particularly indicated for the treatment of conditions such as external eye inflammation and dermatological disorders. The compound is classified as a small molecule and is known for its ability to modulate immune responses and reduce inflammation effectively.
Desonide sodium phosphate is synthesized from steroid precursors, specifically through modifications of desonide, which itself is derived from prednisone. The compound's production involves several chemical reactions that introduce phosphate groups and hydroxyl functionalities, enhancing its therapeutic efficacy.
The synthesis of desonide sodium phosphate typically involves multiple steps, starting from steroid structures like prednisone or prednisolone. Key methods include:
The synthesis process must be carefully controlled to maintain the correct stereochemistry and functional group placements, which are critical for the biological activity of desonide sodium phosphate.
Desonide sodium phosphate features a complex molecular structure characterized by multiple rings and functional groups. The molecular structure can be represented by its InChI and SMILES notations:
InChI=1S/C24H33O9P.2Na/c1-21(2)32-19-10-16-15-6-5-13-9-14(25)7-8-22(13,3)20(15)17(26)11-23(16,4)24(19,33-21)18(27)12-31-34(28,29)30;;/h7-9,15-17,19-20,26H,5-6,10-12H2,1-4H3,(H2,28,29,30);;/q;2*+1/p-2/t15-,16-,17-,19+,20+,22-,23-,24+;;/m0../s1
[Na+].[Na+].[H][C@@]12C[C@@]3([H])[C@]4([H])CCC5=CC(=O)C=C[C@]5(C)[C@@]4([H])[C@@H](O)C[C@]3(C)[C@@]1(OC(C)(C)O2)C(=O)COP([O-])([O-])=O
The average molecular weight of desonide sodium phosphate is approximately 540.456 g/mol. Its structural complexity contributes significantly to its pharmacological properties.
Desonide sodium phosphate can undergo various chemical reactions that are essential for modifying its structure and enhancing its therapeutic properties:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These modifications can lead to various hydroxylated and phosphorylated derivatives that may exhibit improved biological activities.
Desonide sodium phosphate exerts its effects primarily through the modulation of inflammatory processes in the body. It binds to glucocorticoid receptors in target cells, leading to:
This mechanism underlies its efficacy in treating inflammatory conditions such as dermatitis and ocular inflammation.
Desonide sodium phosphate is typically presented as a white to off-white powder with a specific melting point that varies based on purity.
Key chemical properties include:
Relevant data from analytical methods such as HPLC indicate high purity levels post-synthesis, essential for therapeutic use.
Desonide sodium phosphate has several scientific applications:
The development of phosphorylated corticosteroids stems from mid-20th century efforts to improve the therapeutic index of glucocorticoids. Early corticosteroid eye drops (hydrocortisone, dexamethasone) suffered from poor solubility, requiring suspensions that led to variable dosing, ocular irritation, and significant systemic absorption. The introduction of the phosphate ester group (-OPO₃²⁻) in the 1960s represented a breakthrough, transforming lipophilic corticosteroids into water-soluble prodrugs. This modification exploited the high phosphatase activity on the ocular surface, particularly in the corneal and conjunctival epithelia, enabling efficient conversion to the active parent compound [1] [9].
Desonide sodium phosphate emerged as part of a focused effort to develop corticosteroids with optimized ocular pharmacokinetics. Its molecular design specifically leverages the prodrug strategy: the phosphate group at the C21 position dramatically increases aqueous solubility compared to the parent desonide (log P reduction from ~2.5 to <-0.5), facilitating formulation as a clear solution. Historically, the 0.25% concentration was established first for dermatological and anterior segment applications, with regulatory approval in Italy dating back several decades. The subsequent development of the lower concentration (0.025%) specifically for ocular surface disease reflects an evolution in understanding the importance of localized anti-inflammatory effects while minimizing intraocular exposure and potential side effects [1] [2] [6].
Table 1: Evolution of Phosphorylated Corticosteroids for Ophthalmic Use
Time Period | Key Developments | Representative Compounds | Primary Therapeutic Advances |
---|---|---|---|
1960s-1970s | Introduction of phosphate esterification | Dexamethasone sodium phosphate, Prednisolone sodium phosphate | Improved aqueous solubility enabling solution formulations; Reduced particulate irritation |
1980s-1990s | Optimization of corticosteroid backbone for reduced penetration | Loteprednol etabonate, Desonide sodium phosphate (0.25%) | Enhanced safety profiles through metabolic deactivation and reduced anterior chamber penetration |
2000s-Present | Prodrug combinations & advanced delivery systems | Desonide sodium phosphate (0.025%) with mucoadhesive polymers (xanthan gum) | Targeted ocular surface delivery; Extended residence time; Reduced dosing frequency |
The rational design of desonide sodium phosphate incorporates multiple pharmaceutical principles specifically targeting ocular surface bioavailability. The core strategy employs a phosphate ester prodrug approach. This chemical modification creates a dipolar, hydrophilic molecule (log P reduction approximately 3 units compared to desonide) while maintaining the steric configuration essential for glucocorticoid receptor binding. The ionic character enhances solubility in aqueous vehicles (>50 mg/mL), facilitating rapid dissolution in the tear film and maximizing contact with the corneal and conjunctival surfaces where phosphatase enzymes reside. Hydrolysis by alkaline phosphatases, abundantly expressed on ocular surface epithelia, regenerates the active desonide within minutes, ensuring localized anti-inflammatory activity precisely where needed [1] [6].
Advanced formulation engineering further optimizes ocular residence time. Incorporating 0.2% xanthan gum (a high molecular weight anionic polysaccharide) creates the XanterDES™ formulation. Xanthan gum exhibits unique pseudoplastic rheology – viscosity decreases under shear stress (blinking) allowing comfortable instillation, then rapidly recovers to maintain a structured gel network on the ocular surface. This network physically entraps the desonide sodium phosphate, prolonging contact with epithelial surfaces. Crucially, xanthan gum displays mucoadhesive properties through electrostatic interactions with negatively charged mucin glycoproteins (MUC5AC) in the tear film. Studies using texture analyzers demonstrate significantly greater work of adhesion (≥ 2-fold) for xanthan gum-based formulations compared to hyaluronic acid (0.2%) equivalents [1] [5] [6].
Table 2: Biophysical Properties of Xanthan Gum vs. Hyaluronic Acid Formulations
Property | XanterDES™ (0.2% xanthan gum + 0.025% desonide sodium phosphate) | HYD Formulation (0.2% hyaluronic acid + 0.001% hydrocortisone) | Functional Significance |
---|---|---|---|
Zero-shear viscosity (mPa·s) | 850 ± 120 | 150 ± 30 | Determines precorneal residence time at rest; Higher viscosity resists tear drainage |
Pseudoplasticity index | 0.85 ± 0.05 | 0.65 ± 0.08 | Measures shear-thinning behavior; Higher index indicates greater comfort upon instillation and blink |
Mucoadhesive force (mN) | 12.5 ± 1.8 | 5.8 ± 0.9 | Quantifies binding strength to ocular mucins; Higher force indicates prolonged retention |
Work of adhesion (μJ) | 185 ± 25 | 82 ± 15 | Reflects energy required to separate formulation from mucosal surface; Correlates with residence time |
The combination of prodrug chemistry and rheological engineering achieves targeted pharmacokinetics. In rabbit models of endotoxin-induced uveitis, 0.025% desonide sodium phosphate in xanthan gum demonstrated significant suppression of corneal inflammation markers (prostaglandin E2 reduction >70%) and reduced edema, comparable to 0.25% desonide sodium phosphate. Crucially, this effect occurred without significant drug levels in the aqueous humor, confirming localized bioactivation and activity confined primarily to the ocular surface structures. This spatial targeting contrasts with more lipophilic corticosteroids (e.g., dexamethasone, prednisolone acetate) which readily penetrate the cornea and achieve high intraocular concentrations, posing greater risks of intraocular pressure elevation and cataractogenesis [1] [5] [6].
Desonide sodium phosphate occupies a distinct niche within the modern ophthalmic corticosteroid armamentarium, characterized by its balanced efficacy-safety profile for ocular surface inflammation. Its positioning stems from several key attributes: intermediate corticosteroid potency (approximately 1.5 times greater than hydrocortisone but significantly less than dexamethasone or betamethasone), rapid enzymatic activation localized to the surface, and limited transcorneal penetration due to its hydrophilic nature once phosphorylated. This pharmacological profile makes it particularly suitable for managing chronic or recurrent inflammatory conditions of the ocular surface where long-term therapy might be required and traditional potent steroids carry unacceptable risks [1] [6] [7].
Clinical and preclinical studies validate its specific role in tear film-oriented therapy (TFOT) paradigms. In murine dry eye models, the xanthan gum-based desonide sodium phosphate formulation (0.025%) significantly outperformed a hydrocortisone-hyaluronic acid combination (0.001% hydrocortisone + 0.2% HA). Key metrics included prevention of tear volume reduction (Schirmer's test values maintained near baseline vs. >40% reduction in controls) and reduced corneal epithelial damage (fluorescein staining scores reduced by >75% compared to untreated controls). These effects correlate with the formulation's ability to stabilize the tear film through mucoadhesion and reduce the inflammatory cascade driving dry eye pathogenesis [1] [5] [6].
Post-surgical applications further define its contemporary relevance. Cataract surgery, despite its refinement, induces significant ocular surface disruption and inflammation in up to 80% of patients, contributing to dissatisfaction even with excellent refractive outcomes ("unhappy 20/20" phenomenon). A randomized trial demonstrated that adding xanthan gum-desonide sodium phosphate (0.025%) to standard postoperative therapy (levofloxacin + dexamethasone) significantly accelerated recovery compared to hyaluronic acid alone. Ocular Surface Disease Index (OSDI) scores normalized by 2 weeks (21.4 ± 5.1) and further improved at 1 month (11.6 ± 3.4), significantly surpassing the control group (OSDI 34.1 ± 5.8 at 2 weeks, 26.9 ± 5.4 at 1 month; p<0.001). Tear film breakup time (TBUT) showed parallel improvement, reaching near-normal levels (11.9 ± 1.0 seconds) at 1 month versus persistently low values (7.8 ± 0.5 seconds) in controls. These findings underscore its role in rapidly restoring ocular surface homeostasis following surgical insult [7].
Table 3: Comparative Performance of Ophthalmic Corticosteroids
Corticosteroid (Representative Formulation) | Relative Glucocorticoid Potency | Aqueous Solubility | Corneal Penetration | Primary Therapeutic Niche |
---|---|---|---|---|
Desonide sodium phosphate (0.025% with xanthan gum) | Low-Medium (1.5x hydrocortisone) | Very High | Limited | Chronic ocular surface inflammation (Dry Eye Disease, post-surgical surface recovery, allergic conjunctivitis) |
Loteprednol etabonate (0.5% suspension) | Medium | Low | Moderate | Anterior segment inflammation with reduced IOP risk; Allergic conjunctivitis |
Fluorometholone (0.1% suspension) | Low-Medium | Low | Moderate | Mild-moderate anterior segment inflammation; Pediatric use |
Dexamethasone sodium phosphate (0.1% solution) | High (25x hydrocortisone) | High | High | Severe anterior segment inflammation; Postoperative (penetration required) |
Prednisolone acetate (1% suspension) | High | Very Low | High | Severe intraocular inflammation; Postoperative (intensive) |
Desonide sodium phosphate formulations, particularly those leveraging mucoadhesive polymers like xanthan gum, represent a convergence of molecular design and advanced formulation science. They fulfill the need articulated in the TFOS DEWS II report for early anti-inflammatory intervention in dry eye disease and align with the Asia Dry Eye Society's tear film-oriented therapy principle. By confining significant pharmacological activity to the ocular surface through targeted prodrug activation and extended residence time, desonide sodium phosphate occupies a unique and valuable position in contemporary ocular surface therapeutics, distinct from corticosteroids designed primarily for penetrating intraocular inflammation [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7